Arecoline Hydrobromide

説明

See also: Arecoline (salt form of).

特性

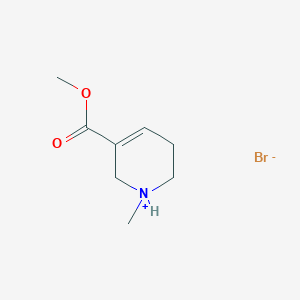

IUPAC Name |

methyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.BrH/c1-9-5-3-4-7(6-9)8(10)11-2;/h4H,3,5-6H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOJRQLKMVSHHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C(C1)C(=O)OC.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075379 |

Source

|

| Record name | Arecoline hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID11532942 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

300-08-3 |

Source

|

| Record name | Arecoline hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=300-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arecoline hydrobromide [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arecoline hydrobromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arecoline hydrobromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arecoline hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arecoline hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARECOLINE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24S79B9CX7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Arecoline Hydrobromide from Nicotinic Acid: A Technical Guide

This document provides an in-depth technical guide for the synthesis of arecoline hydrobromide, commencing from the precursor nicotinic acid. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data analysis, and visual representations of the synthetic pathway and relevant biological interactions.

Arecoline, an alkaloid naturally found in the areca nut, is a partial agonist of muscarinic and nicotinic acetylcholine receptors.[1][2][3] Its hydrobromide salt is a more stable and commonly used form for research and veterinary applications.[4][5] The synthesis route described is a multi-step chemical process involving esterification, N-methylation, partial reduction, and salt formation.[1]

I. Synthetic Pathway Overview

The synthesis of this compound from nicotinic acid is accomplished through a four-step process. The pathway begins with the Fischer esterification of nicotinic acid to produce methyl nicotinate. This is followed by the N-methylation of the pyridine ring using an alkylating agent like iodomethane or dimethyl sulfate to form a pyridinium salt. The subsequent step involves the partial reduction of the pyridinium ring to yield the tetrahydropyridine structure of arecoline. Finally, arecoline is converted to its hydrobromide salt to enhance its stability.[1][6]

Logical Workflow of the Synthesis

Caption: Synthetic workflow from nicotinic acid to this compound.

II. Detailed Experimental Protocols

The following protocols are based on established synthetic methods.

Step 1: Fischer Esterification of Nicotinic Acid to Methyl Nicotinate

-

Reaction Setup: Suspend nicotinic acid (25g, 203mmol) in methanol (75ml).

-

Acid Addition: Cautiously add sulfuric acid (30ml) to the suspension over approximately 1 hour. The mixture should become homogeneous.

-

Reflux: Heat the reaction mixture to reflux for 2 hours.

-

Work-up:

-

Cool the mixture to room temperature and pour it into chipped ice.

-

Basify the solution to a pH greater than 10 using solid potassium carbonate. Caution: This will evolve a significant amount of CO2.

-

Extract the aqueous layer with ethyl acetate (3 x 75ml).

-

-

Isolation: Combine the organic extracts, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl nicotinate as a light-colored oil that may solidify upon standing.

Step 2: N-methylation of Methyl Nicotinate

-

Reaction Setup: Dissolve the methyl nicotinate (20.40g, 149mmol) obtained from the previous step in acetone (100ml).

-

Reagent Addition: Add iodomethane (14.0ml, 224mmol) to the solution.

-

Reaction: Stir the mixture at room temperature overnight. A precipitate will form.

-

Isolation: Collect the precipitate by filtration, wash with cold acetone, and dry to obtain 3-methoxycarbonyl-1-methylpyridinium iodide as a white crystalline solid.

Step 3: Partial Reduction to Arecoline

-

Reaction Setup: Suspend the 3-methoxycarbonyl-1-methylpyridinium iodide (27.7g, 99mmol) in a mixture of acetic acid (50ml) and water (50ml).

-

Reducing Agent Addition: Cool the suspension in an ice bath and add sodium borohydride (22.5g, 595mmol) portion-wise over 2 hours, maintaining the temperature below 20°C. Caution: Hydrogen gas is evolved.

-

Reaction: Stir the mixture for 3 hours. The reaction mixture may appear as an intense orange color.

-

Work-up:

-

Quench the reaction by adding water (50ml).

-

Wash the aqueous layer with diethyl ether (2 x 75ml).

-

Basify the solution to a pH greater than 10 with solid sodium hydroxide while cooling in an ice bath.

-

Extract the basic aqueous layer with dichloromethane (3 x 100ml).

-

-

Isolation: Combine the dichloromethane extracts, dry over magnesium sulfate, filter, and concentrate to give crude arecoline as a red oil.

Step 4: Formation of this compound

-

Salt Formation: Dissolve the crude arecoline oil in water (approx. 100ml) and acidify to a pH of approximately 4 with hydrobromic acid. Alternatively, dissolve arecoline in a low molecular weight alcohol (e.g., methanol, ethanol) and add hydrobromic acid to achieve a weakly acidic solution.[4][7]

-

Crystallization:

-

Purification: Recrystallize the product from an ethanol/ether mixture to obtain this compound as a light yellow crystalline solid.

III. Quantitative Data

The following table summarizes the yields for each step of the synthesis as reported in the literature. Note that no attempt was made to optimize these yields.

| Step | Starting Material | Product | Reported Yield |

| 1. Esterification | Nicotinic Acid (25g) | Methyl Nicotinate | 73% |

| 2. N-methylation | Methyl Nicotinate (20.40g) | 3-Methoxycarbonyl-1-methylpyridinium iodide | 84% |

| 3. Reduction | 3-Methoxycarbonyl-1-methylpyridinium iodide (27.7g) | Crude Arecoline | 84% (crude) |

| 4. Salt Formation | Crude Arecoline (from 27.7g pyridinium salt) | This compound | 16% |

| Overall Yield | Nicotinic Acid | This compound | 11% |

IV. Biological Signaling Pathway

Arecoline exerts its biological effects primarily by acting as a non-selective partial agonist of muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs, respectively).[1][2] This interaction mimics the action of the endogenous neurotransmitter acetylcholine, leading to a range of parasympathomimetic effects. The major metabolite of arecoline, arecaidine, is an inhibitor of GABA reuptake.[1][8]

References

- 1. Arecoline - Wikipedia [en.wikipedia.org]

- 2. jampr.journals.ekb.eg [jampr.journals.ekb.eg]

- 3. Arecoline [medbox.iiab.me]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. Comprehensive Insights into this compound: Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN1990472A - Preparing process of arecoline and its analog - Google Patents [patents.google.com]

- 7. Arecoline - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Arecaidine - Wikipedia [en.wikipedia.org]

Arecoline Hydrobromide's Mechanism of Action on Muscarinic Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arecoline, an alkaloid derived from the areca nut, functions as a prominent agonist at muscarinic acetylcholine receptors (mAChRs). Its hydrobromide salt is frequently utilized in research to investigate the intricacies of the cholinergic system. This technical guide provides a comprehensive overview of the mechanism of action of arecoline hydrobromide on the five muscarinic receptor subtypes (M1-M5). It delves into its binding affinities, functional potencies, and the subsequent downstream signaling pathways. Detailed experimental protocols for key assays and visualizations of cellular processes are included to facilitate a deeper understanding and aid in future research and drug development endeavors.

Introduction

Arecoline is a parasympathomimetic alkaloid that readily crosses the blood-brain barrier. It acts as a partial agonist at muscarinic acetylcholine receptors, which are G protein-coupled receptors (GPCRs) integral to modulating a wide array of physiological functions in the central and peripheral nervous systems. The five subtypes of muscarinic receptors (M1-M5) exhibit distinct tissue distributions and couple to different G protein signaling pathways, leading to a variety of cellular responses. Understanding the specific interactions of arecoline with each receptor subtype is crucial for elucidating its pharmacological profile and its potential as a therapeutic agent or a pharmacological tool.

Binding Affinity and Functional Potency of this compound

The interaction of arecoline with muscarinic receptors is characterized by its binding affinity (Ki) and its functional potency (EC50). These parameters vary across the five receptor subtypes, indicating a degree of selectivity.

Data Presentation: Quantitative Analysis of Arecoline's Interaction with Muscarinic Receptor Subtypes

The following tables summarize the binding affinity and functional potency of arecoline at human muscarinic receptor subtypes as determined by various in vitro assays.

Table 1: Binding Affinity (Ki) of Arecoline for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM) | Radioligand Used | Cell Line | Reference |

| M1 | 2951.2 | [3H]N-methylscopolamine | CHO | [1] |

| M2 | 1900 | [3H]N-methylscopolamine | CHO | [2] |

| M3 | 11000 | [3H]Quinuclidinyl benzilate | CHO | [1] |

| M4 | 3700 | [3H]N-methylscopolamine | CHO | [2] |

| M5 | Data Not Available | - | - | - |

Table 2: Functional Potency (EC50) of Arecoline at Human Muscarinic Receptor Subtypes

| Receptor Subtype | EC50 (nM) | Assay Type | Reference |

| M1 | 7 | Calcium Mobilization | |

| M2 | 95 | Inhibition of cAMP accumulation | |

| M3 | 11 | Calcium Mobilization | |

| M4 | 410 | Inhibition of cAMP accumulation | |

| M5 | 69 | Calcium Mobilization |

Signaling Pathways Activated by Arecoline

Upon binding to muscarinic receptors, arecoline initiates a cascade of intracellular signaling events. The specific pathway activated is dependent on the receptor subtype and the G protein to which it couples.

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gαq/11 proteins. Activation by arecoline leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC)[3].

-

M2 and M4 Receptors: These receptors predominantly couple to Gαi/o proteins. Arecoline-induced activation of M2 and M4 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, the βγ subunits of the G protein can directly modulate the activity of ion channels, such as inwardly rectifying potassium channels[4].

Visualization of Arecoline-Activated Signaling Pathways

Caption: Arecoline-activated G protein signaling pathways.

Potential for Biased Agonism and β-Arrestin Recruitment

Biased agonism describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. While direct evidence for arecoline as a biased agonist at muscarinic receptors is limited, the concept is critical in modern pharmacology. Activation of GPCRs by agonists can also lead to the recruitment of β-arrestins, which play a key role in receptor desensitization, internalization, and G protein-independent signaling.

Bioluminescence Resonance Energy Transfer (BRET) assays are a powerful tool to study these interactions in live cells[5]. Although studies specifically investigating arecoline-induced β-arrestin recruitment are scarce, the methodology provides a clear path for future investigations into arecoline's potential for biased agonism.

Visualization of β-Arrestin Recruitment Pathway

References

- 1. The muscarinic agonist arecoline suppresses motor circuit hyperactivity in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Arecoline Hydrobromide in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arecoline, an alkaloid derived from the areca nut, is a potent parasympathomimetic agent that readily crosses the blood-brain barrier. Its hydrobromide salt is frequently utilized in research to investigate its effects on the central nervous system (CNS). Arecoline hydrobromide acts as a non-selective partial agonist at muscarinic acetylcholine receptors (mAChRs) and also interacts with nicotinic acetylcholine receptors (nAChRs). This dual action leads to a complex pharmacological profile, including modulation of various neurotransmitter systems, cognitive enhancement, and a potential for dependence. This technical guide provides an in-depth overview of the CNS pharmacology of this compound, summarizing key quantitative data, detailing experimental methodologies for its study, and visualizing its impact on critical signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its receptor affinity, pharmacokinetic properties, and acute toxicity.

Table 1: Receptor Binding Affinity of Arecoline

| Receptor Subtype | EC50 (nM) |

| Muscarinic M1 | 7[1] |

| Muscarinic M2 | 95[1] |

| Muscarinic M3 | 11[1] |

| Muscarinic M4 | 410[1] |

| Muscarinic M5 | 69[1] |

| Nicotinic α4β2 | Partial agonist (6-10% efficacy)[2] |

| Nicotinic α6 | Partial agonist (6-10% efficacy)[2] |

| Nicotinic α7 | Silent agonist[2] |

Table 2: Pharmacokinetic Parameters of Arecoline

| Species | Administration Route | Dose | Cmax | Tmax | t1/2 | Brain Penetration |

| Beagle Dog | Oral | 3 mg/kg | 60.61 ng/mL[3] | 120.07 min[3] | 69.32 min[3] | Yes[4] |

| Rat (Fischer 344) | Intraperitoneal | 5 mg/kg | 1142 ± 554 ng/mL (plasma) | 1 min | 33 ± 10 min (plasma) | Rapidly crosses the blood-brain barrier[5] |

| Human (Alzheimer's Patients) | Intravenous Infusion | 5 mg | 27.8 ± 20.5 ng/mL (plasma) | - | 0.95 ± 0.54 min (α-phase), 9.33 ± 4.5 min (β-phase) | Yes |

Table 3: Acute Toxicity of this compound

| Species | Administration Route | LD50 |

| Mouse | Subcutaneous | 100 mg/kg[6] |

| Mouse | Oral | 600 mg/kg |

| Mouse | Intravenous | 18 mg/kg |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the CNS pharmacology of this compound.

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity and selectivity of this compound for its target receptors.

Methodology: In Vitro Receptor Autoradiography with [3H]-Arecoline

-

Tissue Preparation: Animal brains are rapidly removed, frozen, and sectioned into thin (10-20 µm) coronal slices using a cryostat. The sections are then thaw-mounted onto gelatin-coated microscope slides.[7][8]

-

Incubation: The slide-mounted tissue sections are incubated with a solution containing [3H]-arecoline at various concentrations to determine total binding. For non-specific binding, a separate set of slides is incubated with [3H]-arecoline in the presence of a high concentration of a non-labeled competing ligand (e.g., atropine for muscarinic receptors).[7][8]

-

Washing: Following incubation, the slides are washed in ice-cold buffer to remove unbound radioligand.[8]

-

Drying and Exposure: The slides are dried under a stream of cold air and apposed to tritium-sensitive film or phosphor imaging plates in light-tight cassettes.[8][9]

-

Data Analysis: The resulting autoradiograms are analyzed using a computerized densitometry system to quantify the density of binding sites in different brain regions.[9]

In Vivo Neurotransmitter Monitoring

In vivo microdialysis is a powerful technique to measure the effects of this compound on neurotransmitter levels in specific brain regions of freely moving animals.

Methodology: In Vivo Microdialysis for Dopamine Release in the Rat Striatum

-

Probe Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the striatum. Following a recovery period, a microdialysis probe is inserted through the guide cannula.[10][11]

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[10]

-

Sample Collection: Dialysate samples, containing extracellular fluid from the striatum, are collected at regular intervals before and after the administration of this compound.[10]

-

Neurochemical Analysis: The concentration of dopamine and its metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[12]

-

Data Analysis: Changes in dopamine levels are expressed as a percentage of the baseline concentration.

Behavioral Assays for Cognitive Function

The Morris water maze is a widely used behavioral task to assess spatial learning and memory, functions known to be modulated by the cholinergic system.

Methodology: Morris Water Maze

-

Apparatus: A large circular pool is filled with opaque water, and a small escape platform is hidden just below the water surface.[13][14]

-

Acquisition Phase: Mice are placed in the pool from different starting positions and must learn the location of the hidden platform using distal visual cues in the room. The time taken to find the platform (escape latency) and the path length are recorded over several days of training.[13][15] this compound or a vehicle is administered before each training session.

-

Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set period. The time spent in the target quadrant where the platform was previously located is measured as an index of spatial memory retention.[16]

-

Data Analysis: Escape latencies, path lengths, and time in the target quadrant are analyzed to assess the effects of this compound on spatial learning and memory.[17]

Signaling Pathways

This compound exerts its effects on neuronal function through the activation of intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the key pathways involved.

Muscarinic Receptor-Mediated PI3K/Akt Signaling

Activation of M1 and M3 muscarinic receptors by arecoline can lead to the stimulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and plasticity.

Caption: Arecoline-activated PI3K/Akt signaling cascade.

Arecoline-Induced Calcium Mobilization

Binding of arecoline to Gq-coupled muscarinic receptors activates Phospholipase C, leading to the generation of inositol trisphosphate (IP3) and subsequent release of intracellular calcium from the endoplasmic reticulum.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Nicotinic Activity of Arecoline, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comprehensive Insights into this compound: Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arecoline, but not haloperidol, induces changes in the permeability of the blood-brain barrier in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arecoline - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Arecoline - Wikipedia [en.wikipedia.org]

- 7. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Autoradiography [fz-juelich.de]

- 9. Receptor autoradiography with tritium-sensitive film: potential for computerized densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amphetamine-induced dopamine release in the rat striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mmpc.org [mmpc.org]

- 14. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 16. UC Davis - Morris Water Maze [protocols.io]

- 17. youtube.com [youtube.com]

Arecoline Hydrobromide: A Technical Examination of its Binding Affinity for M1 and M2 Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding characteristics of arecoline hydrobromide to M1 and M2 muscarinic acetylcholine receptors. Arecoline, a primary alkaloid from the areca nut, is a well-known agonist of muscarinic acetylcholine receptors and has been a subject of extensive research due to its wide range of physiological effects.[1] Understanding its differential binding affinity and functional activity at various receptor subtypes is crucial for the development of selective therapeutic agents with improved efficacy and reduced side effects. This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies for assessing binding affinity, and a visualization of the associated signaling pathways.

Quantitative Binding Affinity of this compound: M1 vs. M2 Receptors

The binding affinity of this compound for M1 and M2 muscarinic receptors has been characterized using various in vitro assays. The data consistently demonstrates a preferential binding to the M1 receptor subtype over the M2 subtype.

A key measure of a ligand's functional potency is its half-maximal effective concentration (EC50). For this compound, the EC50 values clearly indicate a higher potency at the M1 receptor. Specifically, this compound exhibits an EC50 of 7 nM for the M1 receptor, compared to 95 nM for the M2 receptor.[2] This approximate 13.5-fold selectivity for the M1 receptor subtype is a significant characteristic of its pharmacological profile.

While specific Ki and IC50 values for this compound are not consistently reported across the literature, studies on arecoline (the free base) and its derivatives provide further context. For instance, competitive binding assays using [3H]N-methylscopolamine ([3H]NMS) have shown that arecoline possesses Ki values in the micromolar range for muscarinic receptors.[3] Furthermore, research on arecoline derivatives highlights that modifications to the arecoline scaffold can significantly alter binding affinity and selectivity, with some derivatives showing a pronounced selectivity for the M1 receptor.[3] It is important to note that the binding affinity of agonists can be influenced by the presence of G-proteins, with GTP causing a conversion of high-affinity binding sites to low-affinity sites, an effect that is more pronounced for M2 receptors.[4]

| Parameter | M1 Receptor | M2 Receptor | Reference |

| EC50 | 7 nM | 95 nM | [2] |

| Ki (Arecoline) | Micromolar Range | Micromolar Range | [3] |

Experimental Protocols

The determination of binding affinity and functional activity of ligands such as this compound at M1 and M2 receptors involves a variety of established experimental protocols. The following sections detail the methodologies for two common assays: the radioligand competition binding assay and the functional GTPγS binding assay.

Radioligand Competition Binding Assay

This assay is a gold-standard method for determining the binding affinity (Ki) of an unlabeled ligand by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the inhibition constant (Ki) of this compound for M1 and M2 muscarinic receptors.

Materials:

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human M1 or M2 muscarinic receptors.

-

Radioligand: [3H]-N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.

-

Unlabeled Ligand: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.1% polyethyleneimine (PEI).[5]

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture CHO-M1 and CHO-M2 cells to confluence.

-

Harvest the cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competition Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Cell membrane preparation (containing a specific amount of protein).

-

A fixed concentration of [3H]NMS (typically at or near its Kd).

-

Varying concentrations of this compound (typically spanning a 5-log unit range).

-

-

For determining non-specific binding, a separate set of wells should contain a saturating concentration of a non-labeled antagonist (e.g., 1 µM atropine) instead of this compound.

-

For determining total binding, another set of wells should contain only the cell membranes and [3H]NMS.

-

-

Incubation:

-

Incubate the plates at room temperature (e.g., 23°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).[5]

-

-

Filtration:

-

Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain the specific binding.

-

Plot the specific binding as a function of the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]NMS) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

-

Caption: Workflow for Radioligand Competition Binding Assay.

GTPγS Functional Assay

This functional assay measures the activation of G-proteins coupled to the receptor of interest upon agonist binding. It is particularly useful for distinguishing between agonists, antagonists, and inverse agonists.[4]

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating G-proteins coupled to M1 (Gq) and M2 (Gi) receptors.

Materials:

-

Cell Lines: CHO cells stably expressing human M1 or M2 receptors.

-

Radioligand: [35S]GTPγS.

-

Unlabeled Ligand: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

GDP: To ensure a basal state of G-protein activity.

-

Glass Fiber Filters (e.g., Whatman GF/C).

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Prepare cell membranes from CHO-M1 and CHO-M2 cells as described in the radioligand binding assay protocol.

-

-

GTPγS Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Cell membrane preparation.

-

GDP (a low concentration, e.g., 10 µM).

-

Varying concentrations of this compound.

-

-

Pre-incubate for a short period (e.g., 15-30 minutes) at 30°C.

-

Initiate the reaction by adding [35S]GTPγS.

-

For basal activity, wells should contain membranes, GDP, and [35S]GTPγS without the agonist.

-

For non-specific binding, a separate set of wells should contain a high concentration of unlabeled GTPγS.

-

-

Incubation:

-

Incubate the plates at 30°C for a defined period (e.g., 60 minutes).

-

-

Filtration:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

-

Quantification:

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding to determine the amount of [35S]GTPγS bound.

-

Plot the amount of bound [35S]GTPγS as a function of the log concentration of this compound.

-

Determine the EC50 (potency) and Emax (efficacy) from the resulting dose-response curve.

-

Caption: Workflow for GTPγS Functional Assay.

Signaling Pathways

The differential binding of this compound to M1 and M2 receptors triggers distinct intracellular signaling cascades.

M1 Receptor Signaling Pathway

The M1 muscarinic receptor is primarily coupled to the Gq/11 family of G-proteins. Upon activation by an agonist like this compound, the following cascade is initiated:

-

G-protein Activation: The activated M1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

PLC Activation: The activated Gαq subunit dissociates and activates phospholipase C (PLC).

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

PKC Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.

Caption: M1 Receptor Signaling Pathway.

M2 Receptor Signaling Pathway

The M2 muscarinic receptor is coupled to the Gi/o family of G-proteins, which are inhibitory in nature. Agonist binding initiates the following signaling events:

-

G-protein Activation: The activated M2 receptor promotes the exchange of GDP for GTP on the α-subunit of the Gi/o protein.

-

Adenylyl Cyclase Inhibition: The activated Gαi subunit dissociates and inhibits the activity of adenylyl cyclase.

-

cAMP Reduction: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

-

PKA Inactivation: The reduced levels of cAMP lead to the inactivation of protein kinase A (PKA).

-

Modulation of Ion Channels: The βγ-subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.

-

Cellular Response: The combination of decreased PKA activity and ion channel modulation results in an overall inhibitory cellular response.

Caption: M2 Receptor Signaling Pathway.

References

chemical properties and solubility of arecoline hydrobromide

An In-depth Technical Guide on the Core Chemical Properties and Solubility of Arecoline Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties and solubility characteristics of this compound. The information is curated to support research, development, and quality control activities involving this important alkaloid. All quantitative data is presented in tabular format for clarity and ease of comparison. Detailed experimental protocols for key analytical procedures are also provided, alongside graphical representations of signaling pathways and experimental workflows to facilitate a deeper understanding.

Chemical and Physical Properties

This compound is the hydrobromide salt of arecoline, a naturally occurring alkaloid found in the nuts of the Areca catechu palm.[1] It presents as a white to off-white or light yellow crystalline powder.[1][2][3][4][5][6] The conversion to its hydrobromide salt enhances its stability and aqueous solubility compared to the free base.[1]

Table 1: Core Chemical and Physical Properties of this compound

| Property | Value | References |

| CAS Number | 300-08-3 | [1][3][5][7][8][9][10] |

| Molecular Formula | C₈H₁₄BrNO₂ | [1][4][5][7][8][11][12][13] |

| Molecular Weight | 236.11 g/mol | [1][3][5][7][8][9][10][11][12][13][14] |

| Melting Point | 168 - 179 °C | [2][3][4][11][15] |

| pKa | ~6.8 (of conjugate acid) | [6][15] |

| Appearance | White to light yellow crystalline powder | [1][2][3][4][5][6] |

Solubility Profile

This compound exhibits good solubility in polar solvents, a critical factor for its formulation and use in pharmacological research.

Table 2: Solubility of this compound

| Solvent | Solubility | References |

| Water | Soluble; 1000 g/L (20°C); >35.4 µg/mL (pH 7.4) | [2][7][11][16][17] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | [18] |

| Ethanol | Soluble | [2] |

| Chloroform | Slightly soluble | [2] |

| Ether | Slightly soluble | [2] |

Key Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point (Capillary Method)

This protocol is a standard method for determining the melting point range of a crystalline solid.[1][2]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[2] The sample should be compacted by tapping the tube gently.[8]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube) alongside a calibrated thermometer.[1][2]

-

Heating: The apparatus is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.[1]

-

Measurement: For an accurate measurement, a fresh sample is heated rapidly to about 15-20°C below the approximate melting point. The heating rate is then slowed to 1-2°C per minute.[10]

-

Data Recording: Two temperatures are recorded:

-

Reporting: The melting point is reported as the range from T1 to T2. The procedure should be repeated with a fresh sample to ensure consistency.[1]

Determination of Aqueous Solubility (OECD 105 Flask Method)

The flask method is suitable for substances with a solubility greater than 10⁻² g/L and is a standard procedure outlined by the Organisation for an Economic Co-operation and Development (OECD).[7][19]

Methodology:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.[7][19]

-

Equilibration: An excess amount of this compound is added to a flask containing deionized water. The flask is then agitated (e.g., shaken or stirred) at a constant, controlled temperature (preferably 20 ± 0.5 °C) for a sufficient duration to reach equilibrium (typically 24-48 hours).[7][20]

-

Phase Separation: Once equilibrium is reached, the mixture is allowed to stand to let the undissolved solid settle. The saturated aqueous solution is then separated from the solid phase by centrifugation or filtration.[15]

-

Analysis: The concentration of this compound in the clear, saturated aqueous solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15][21]

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in g/L or mg/mL.

Caption: Experimental workflow for determining aqueous solubility.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate and common method for determining the ionization constant (pKa) of a substance.[12][22]

Methodology:

-

System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4, 7, and 10).[22]

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in water. To maintain constant ionic strength, a background electrolyte like potassium chloride (0.15 M) is added.[22]

-

Titration: The solution is placed in a thermostatted vessel and stirred continuously. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.[22]

-

Data Collection: After each addition of the titrant, the pH of the solution is recorded once the reading stabilizes.[22]

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added.

-

pKa Determination: The pKa is determined from the pH value at the half-equivalence point of the titration. At this point, the concentrations of the protonated and deprotonated forms of the analyte are equal.[13] The equivalence point is identified as the inflection point on the sigmoid titration curve.[12]

Signaling Pathway

Arecoline acts as a non-selective partial agonist at both muscarinic (mAChR) and nicotinic (nAChR) acetylcholine receptors.[5][9] Its interaction with these receptors, particularly muscarinic subtypes, initiates a cascade of intracellular signaling events that are linked to its various pharmacological effects.

Caption: Simplified signaling pathway of arecoline.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. Nicotinic Activity of Arecoline, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity | PLOS One [journals.plos.org]

- 5. Arecoline - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 7. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google ブックス [books.google.co.jp]

- 8. byjus.com [byjus.com]

- 9. Arecoline - Wikipedia [en.wikipedia.org]

- 10. cerritos.edu [cerritos.edu]

- 11. pennwest.edu [pennwest.edu]

- 12. medwinpublishers.com [medwinpublishers.com]

- 13. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 14. researchgate.net [researchgate.net]

- 15. filab.fr [filab.fr]

- 16. Water Solubility | Scymaris [scymaris.com]

- 17. Aqueous Solubility Assay - Enamine [enamine.net]

- 18. researchgate.net [researchgate.net]

- 19. oecd.org [oecd.org]

- 20. lup.lub.lu.se [lup.lub.lu.se]

- 21. pharmatutor.org [pharmatutor.org]

- 22. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

understanding the cholinergic effects of arecoline hydrobromide

An In-depth Technical Guide on the Cholinergic Effects of Arecoline Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the hydrobromide salt of arecoline, a natural alkaloid derived from the nut of the Areca catechu palm.[1][2] As the primary active constituent of the areca (betel) nut, it is widely consumed by millions worldwide.[1] In scientific research and pharmacology, arecoline is recognized as a potent cholinergic agent that acts as an agonist at both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs, respectively).[3][4] Its parasympathomimetic properties have made it a valuable tool for studying the cholinergic system and a compound of interest for potential therapeutic applications, particularly in the context of cognitive function and neurodegenerative diseases like Alzheimer's disease.[2][5] However, its utility is tempered by a range of toxic effects, including potential carcinogenicity.[6][7] This guide provides a detailed technical overview of the cholinergic effects of this compound, focusing on its receptor interactions, downstream signaling, and relevant experimental methodologies.

Core Mechanism of Cholinergic Action

This compound exerts its effects by mimicking the neurotransmitter acetylcholine.[8] Its primary mechanism is agonism at G-protein coupled muscarinic receptors, though it also demonstrates activity at select ionotropic nicotinic receptors.

Muscarinic Receptor Agonism

Arecoline is a non-selective partial agonist of muscarinic acetylcholine receptors (M1-M5).[9] Its binding to these receptors initiates a cascade of intracellular signaling events. The activation of M1, M3, and M5 receptors, which are coupled to Gq/11 proteins, stimulates phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation. This pathway is responsible for many of arecoline's excitatory effects, such as smooth muscle contraction in the gastrointestinal tract.[6] Activation of M2 and M4 receptors, coupled to Gi/o proteins, inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.

Nicotinic Receptor Activity

While primarily known as a muscarinic agonist, arecoline also interacts with specific nAChR subtypes. It acts as a partial agonist with low efficacy (approximately 6-10%) for nAChRs containing α4 and β2 subunits, as well as those containing α6 and β3 subunits.[10][11] These receptor subtypes are strongly associated with the addictive properties of nicotine.[10] Furthermore, arecoline functions as a silent agonist at the α7 nAChR; it does not activate the receptor alone but elicits a response when co-applied with a positive allosteric modulator, a mechanism that may contribute to its reported anti-inflammatory properties.[10][11][12]

Quantitative Receptor Activity Data

The efficacy of arecoline varies across the five muscarinic receptor subtypes. The following table summarizes key quantitative data for its activity.

| Receptor Subtype | Parameter | Value (nM) | Reference |

| Muscarinic M1 | EC₅₀ | 7 | |

| Muscarinic M2 | EC₅₀ | 95 | |

| Muscarinic M3 | EC₅₀ | 11 | |

| Muscarinic M4 | EC₅₀ | 410 | |

| Muscarinic M5 | EC₅₀ | 69 |

Downstream Signaling Pathways

The cholinergic effects of arecoline are mediated by complex intracellular signaling cascades. Beyond the canonical G-protein pathways, arecoline has been shown to modulate other critical signaling networks, including the PI3K-Akt and MAPK pathways, which can influence cell proliferation, inflammation, and fibrosis.[13][14] The diagram below illustrates the primary Gq-coupled signaling pathway activated by arecoline at M1, M3, and M5 muscarinic receptors.

Key Physiological and Pathological Effects

Arecoline's widespread cholinergic agonism results in diverse physiological effects.

-

Central Nervous System: It can stimulate the CNS, with research suggesting potential for enhancing cognitive functions like memory and learning.[2][5] This has led to investigations into its use for managing symptoms of Alzheimer's disease.[2]

-

Parasympathomimetic Effects: Arecoline stimulates functions governed by the parasympathetic nervous system. This includes increased salivation and bronchial secretions, as well as enhanced gastrointestinal motility.[5]

-

Cardiovascular System: It can influence cardiovascular function, including heart rate.[5]

-

Toxicity and Carcinogenesis: Chronic exposure to arecoline is associated with significant toxicity.[1] It can induce oral submucous fibrosis (OSF), a precancerous condition, and is linked to oral squamous cell carcinoma (OSCC) through mechanisms involving oxidative stress and immune dysfunction.[6] At high doses, it can be cytotoxic, leading to cell cycle arrest and apoptosis.[15][16]

Detailed Experimental Protocols

Characterizing the cholinergic effects of this compound involves a range of in vivo and in vitro methodologies.

In Vivo Protocol: Assessment of Hepatotoxicity in a Rat Model

This protocol is adapted from methodologies used to study arecoline-induced organ toxicity.[14]

-

Animal Model: Use male Wistar rats (or a similar strain), housed under standard laboratory conditions. Acclimatize animals for at least one week prior to the experiment.

-

Grouping and Dosing:

-

Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia. Euthanize the animals and perfuse and collect the liver for histopathological analysis.

-

Biochemical Analysis: Centrifuge blood samples to obtain serum. Measure levels of liver injury markers Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using standard assay kits.[14]

-

Histopathology: Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to observe cellular morphology and signs of injury.

-

Data Analysis: Compare serum ALT/AST levels between control and treated groups using an appropriate statistical test (e.g., t-test or ANOVA). Correlate biochemical findings with histopathological observations.

In Vitro Protocol: Cell Proliferation (CCK-8) Assay

This protocol is based on studies investigating the dose-dependent effects of arecoline on cell viability.[18]

-

Cell Culture: Culture human primary cells (e.g., buccal mucosal fibroblasts) or a relevant cell line (e.g., CAL 27 for OSCC) in appropriate media and conditions (e.g., 37°C, 5% CO₂).

-

Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in culture media. Replace the existing media with media containing different concentrations of arecoline (e.g., low dose: 0.1-10 µg/ml; high dose: 20-160 µg/ml) and a vehicle control.[18] Incubate for a specified time (e.g., 24 or 48 hours).

-

CCK-8 Assay:

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ or proliferative effects.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for investigating the molecular effects of this compound in a cell-based experiment.

Conclusion

This compound is a powerful cholinergic agonist with complex pharmacology. Its non-selective action on muscarinic receptors and specific interactions with nicotinic subtypes make it a critical tool for neuropharmacological research. While it shows potential for modulating cognitive processes, its significant toxicity, particularly in the oral mucosa, necessitates careful consideration in any therapeutic development. The methodologies outlined in this guide provide a framework for further investigation into the nuanced molecular and physiological effects of this potent natural alkaloid.

References

- 1. Comprehensive Insights into this compound: Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caringsunshine.com [caringsunshine.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. sh-jiaoze.com [sh-jiaoze.com]

- 6. Review of the toxic effects and health functions of arecoline on multiple organ systems [maxapress.com]

- 7. researchgate.net [researchgate.net]

- 8. What Are the Uses of this compound? - Kintai [kintainutri.com]

- 9. Arecoline - Wikipedia [en.wikipedia.org]

- 10. Nicotinic Activity of Arecoline, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nicotinic Activity of Arecoline, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advance on Biological Activity and Toxicity of Arecoline in Edible Areca (Betel) Nut: A Review [mdpi.com]

- 14. Arecoline-Induced Hepatotoxicity in Rats: Screening of Abnormal Metabolic Markers and Potential Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.ekb.eg [journals.ekb.eg]

- 16. A Critical Interpretive Synthesis of the Role of Arecoline in Oral Carcinogenesis: Is the Local Cholinergic Axis a Missing Link in Disease Pathophysiology? [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Low-dose arecoline regulates distinct core signaling pathways in oral submucous fibrosis and oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Arecoline Hydrobromide: From Discovery to Early Scientific Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Arecoline hydrobromide, a salt of the primary psychoactive alkaloid found in the nuts of the Areca catechu palm, has a history rooted in traditional medicine and early veterinary science. Its journey from a natural stimulant to a subject of scientific inquiry reveals a fascinating intersection of ethnobotany, pharmacology, and the nascent stages of drug discovery. This technical guide delves into the discovery of this compound and its early research applications, providing a comprehensive overview for professionals in the field. The focus is on the foundational studies that characterized its properties and explored its therapeutic potential, laying the groundwork for future research.

Discovery and Isolation

The isolation of arecoline from areca nuts was first described in the late 19th century. Early methods for its extraction were rudimentary, often involving the use of acidified water to extract the alkaloids from the powdered nuts, followed by a series of clean-up steps. A historical method from the 1911 German Pharmacopoeia outlines such a process.[1] Later, industrial-scale extraction methods were developed, including a 1927 process that utilized diethyl ether for extraction.[1]

Early Isolation Protocol

A common early laboratory method for the isolation of arecoline involved the following steps:

-

Maceration: Powdered areca nuts were macerated in an alkaline solution (e.g., sodium hydroxide) to liberate the free base form of arecoline.

-

Steam Distillation: The mixture was then subjected to steam distillation. Arecoline, being volatile, would pass over with the steam.

-

Extraction: The distillate, containing arecoline, was collected in an acidic solution (e.g., sulfuric acid) to form the more stable salt.

-

Purification: The acidic solution was then made alkaline, and the liberated arecoline was extracted with an organic solvent like ether.

-

Salt Formation: To obtain the hydrobromide salt, the purified arecoline base was dissolved in an alcohol and treated with hydrobromic acid, leading to the crystallization of this compound.

Early Research Applications

Early scientific investigations into this compound focused on two primary areas: its anthelmintic properties in veterinary medicine and its effects on the central nervous system, particularly in the context of cognitive function.

Veterinary Anthelmintic Use

One of the earliest and most widespread applications of this compound was as a veterinary anthelmintic, specifically for the treatment of tapeworms (cestodes) in dogs.

Early 20th-century studies to determine the efficacy of this compound as an anthelmintic in dogs typically involved the following protocol:

-

Animal Selection: Dogs naturally or experimentally infected with tapeworms were selected for the studies.

-

Dosage Administration: this compound was administered orally, often as a solution in water. Dosages were typically calculated based on the dog's body weight.

-

Fecal Examination: After administration, the dogs' feces were collected and examined for the presence of expelled tapeworms, including the scolex (head) to ensure complete removal.

-

Necropsy (in some studies): To definitively determine efficacy, some studies involved the euthanasia of the animals after a set period to examine the intestinal tract for any remaining parasites.

The following table summarizes the quantitative data from early studies on the anthelmintic efficacy of this compound in dogs.

| Study Period | Animal Model | Parasite | Dosage | Efficacy | Reference |

| Early 20th Century | Dogs | Tapeworms (Cestodes) | 2-5 mg/kg body weight (oral) | 100% effective rate on Dipylidium caninum, Multiceps, Taenia pisiformis, and Mesocestoides lineatus. 99.9% effective rate on Echinococcus granulosus.[2] | Reinhardt (1933)[3] |

| Early 20th Century | Dogs | Tapeworm | 40 mg (oral, for 5 days) | Completely controlled tapeworm. | Tang & Eisenbrand (1992)[1] |

Cognitive and Neurological Research

The cholinergic properties of arecoline, specifically its action as a muscarinic acetylcholine receptor agonist, led to early interest in its potential to influence cognitive function. This research was particularly relevant to conditions characterized by cholinergic deficits, such as Alzheimer's disease.

While much of the significant clinical research on arecoline and Alzheimer's disease occurred later in the 20th century, early investigations laid the groundwork.

A representative early clinical trial investigating the effects of this compound in patients with Alzheimer's disease followed this general protocol:

-

Patient Selection: Patients diagnosed with probable Alzheimer's disease were recruited for the study.

-

Study Design: A double-blind, placebo-controlled, crossover design was often employed.

-

Drug Administration: this compound was administered intravenously at varying infusion rates.

-

Cognitive Assessment: A battery of psychometric tests was administered at baseline and during the infusion period to assess various cognitive domains, such as memory, attention, and language.

-

Physiological and Behavioral Monitoring: Patients were monitored for any physiological changes (e.g., heart rate, blood pressure) and behavioral effects.

The following table summarizes the findings from an early clinical trial of this compound in Alzheimer's disease patients.

| Dosage (Intravenous Infusion) | Cognitive Effects | Behavioral and Affective Effects | Reference |

| 1 mg/h | Marginal improvement in picture recognition and word-finding.[4] | Psychomotor activation and slightly improved affect.[4] | Multiple-dose Arecoline Infusions in Alzheimer's Disease (PubMed)[4] |

| 2 mg/h | Marginal improvement in picture recognition and word-finding.[4] | Psychomotor activation and slightly improved affect.[4] | Multiple-dose Arecoline Infusions in Alzheimer's Disease (PubMed)[4] |

| 4 mg/h | No statistically significant improvement in most cognitive tasks.[4] | Increasing psychomotor retardation.[4] | Multiple-dose Arecoline Infusions in Alzheimer's Disease (PubMed)[4] |

It is important to note that while lower doses showed some marginal cognitive and positive behavioral effects, higher doses were associated with negative psychomotor effects, and no statistically significant improvement was observed in most cognitive tasks.[4]

Mechanism of Action: Signaling Pathway

Arecoline's pharmacological effects are primarily attributed to its role as a non-selective agonist of muscarinic acetylcholine receptors (mAChRs). These G protein-coupled receptors are widely distributed in the central and peripheral nervous systems and are involved in a multitude of physiological processes.

Conclusion

The discovery and early research into this compound laid a critical foundation for understanding its pharmacological profile. Its initial application as a veterinary anthelmintic demonstrated its potent biological activity. Subsequent investigations into its effects on the central nervous system, driven by its cholinergic mechanism of action, opened avenues for exploring its potential in treating cognitive disorders, although these early studies also highlighted the challenges of its narrow therapeutic window. The methodologies and findings from this early period, though lacking the sophistication of modern research, were instrumental in shaping the scientific perception of arecoline and continue to provide valuable context for contemporary studies on this multifaceted alkaloid. This guide provides a structured overview of this foundational knowledge, intended to inform and guide the work of researchers and professionals in the ongoing exploration of arecoline and its derivatives.

References

Methodological & Application

In Vivo Experimental Protocol for Arecoline Hydrobromide in Mice: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo experiments in mice using arecoline hydrobromide, a prominent alkaloid from the areca nut. This document outlines various administration routes, dosage considerations, and a suite of behavioral and toxicological assays to characterize the effects of this compound.

Introduction

Arecoline is a parasympathomimetic alkaloid found in the areca nut, known to act as a partial agonist at muscarinic acetylcholine receptors. It is frequently used in preclinical research to investigate its effects on cognition, motor function, and its potential toxicity. This compound is the hydrobromide salt of arecoline, often used in research for its stability and solubility. This document provides detailed protocols for its in vivo application in mouse models, aiding in the standardized assessment of its pharmacological and toxicological profile.

Materials and Reagents

-

This compound (CAS No. 300-08-3)

-

Sterile Saline (0.9% NaCl)

-

Sterile Distilled Water

-

Vehicle (e.g., sterile saline or distilled water)

-

Standard laboratory equipment (pipettes, tubes, vortex mixer, etc.)

-

Animal handling and administration equipment (syringes, needles, oral gavage tubes, etc.)

Animal Models

-

Species: Mus musculus (Mouse)

-

Strains: Various strains can be used depending on the research question (e.g., C57BL/6, Swiss albino).

-

Age and Weight: Typically, adult mice (8-12 weeks old) weighing 20-30g are used.

-

Housing: Mice should be housed in a controlled environment with a 12-hour light/dark cycle, and ad libitum access to food and water. Acclimatize animals to the facility for at least one week before experimentation. All procedures should be in accordance with institutional animal care and use committee (IACUC) guidelines.

Preparation of this compound Solution

This compound should be dissolved in a suitable vehicle, most commonly sterile saline or sterile distilled water. The solution should be prepared fresh on the day of the experiment.

Example Preparation for a 10 mg/mL Stock Solution:

-

Weigh 100 mg of this compound powder.

-

Dissolve in 10 mL of sterile saline in a sterile conical tube.

-

Vortex thoroughly until the powder is completely dissolved.

-

The final concentration will be 10 mg/mL. This stock can be further diluted to achieve the desired final concentration for injection or administration.

Administration Routes and Dosages

The choice of administration route and dosage depends on the specific aims of the study. Below are common routes and a summary of reported dosages.

Administration Routes

-

Intraperitoneal (IP) Injection: A common route for systemic administration, offering rapid absorption.

-

Oral Gavage (PO): Direct administration into the stomach, mimicking oral ingestion.

-

Subcutaneous (SC) Injection: Administration under the skin, providing a slower absorption rate than IP.

-

Drinking Water: Chronic administration method where the compound is dissolved in the animals' drinking water.

Dosage Summary

The following table summarizes dosages of this compound used in various mouse studies. Researchers should perform dose-response studies to determine the optimal dose for their specific experimental paradigm.

| Administration Route | Dosage Range | Reported Effects |

| Intraperitoneal (IP) | 1.5 mg/animal; 10-40 mg/kg | Inhibition of locomotor activity, genotoxicity.[1][2] |

| Oral Gavage (PO) | 1 mg/animal; 10-40 mg/kg; 100-1000 mg/kg (toxicity) | Genotoxicity, anti-fatigue effects, subchronic toxicity.[3][4][5] |

| Subcutaneous (SC) | 2 mg/kg; 10 mg/kg | Effects on neurotransmitter levels.[6] |

| Drinking Water | 2.5 mg/kg/day; 5 mg/kg/day; 500 µg/mL | Attenuation of memory impairment, co-carcinogenicity studies.[3][7] |

Experimental Protocols

A battery of behavioral tests can be employed to assess the multifaceted effects of this compound. It is recommended to perform the least stressful tests first.

Experimental Workflow

Caption: General experimental workflow for in vivo studies of this compound in mice.

Locomotor Activity (Open Field Test)

This test assesses spontaneous locomotor activity and anxiety-like behavior.

-

Apparatus: A square arena (e.g., 40 x 40 x 30 cm) made of a non-reflective material. The arena is often divided into a central and a peripheral zone.

-

Procedure:

-

Acclimatize mice to the testing room for at least 30-60 minutes before the test.

-

Gently place the mouse in the center of the open field arena.

-

Allow the mouse to explore the arena for a set period (e.g., 5-10 minutes).

-

Record the activity using an automated tracking system or by manual scoring.

-

Clean the arena with 70% ethanol between each trial to eliminate olfactory cues.

-

-

Parameters Measured:

-

Total distance traveled

-

Time spent in the center vs. periphery

-

Number of entries into the center zone

-

Rearing frequency

-

Cognitive Function (Y-Maze Test)

The Y-maze is used to assess spatial working memory based on the natural tendency of mice to explore novel environments.

-

Apparatus: A Y-shaped maze with three identical arms (e.g., 35 cm long, 20 cm high) positioned at 120-degree angles from each other.

-

Procedure:

-

Acclimatize mice to the testing room for at least 30-60 minutes.

-

Place the mouse at the end of one arm and allow it to freely explore the maze for a set duration (e.g., 8 minutes).

-

Record the sequence of arm entries. An arm entry is counted when all four paws are within the arm.

-

Clean the maze with 70% ethanol between trials.

-

-

Parameters Measured:

-

Spontaneous Alternation: The number of consecutive entries into three different arms.

-

Percentage of Alternation: Calculated as: (Number of Spontaneous Alternations) / (Total Number of Arm Entries - 2) * 100. A higher percentage indicates better spatial working memory.

-

Anxiety-Like Behavior (Elevated Plus Maze)

This test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.[8][9][10]

-

Apparatus: A plus-shaped maze elevated from the floor (e.g., 50-80 cm), with two open arms and two enclosed arms of equal dimensions.[10]

-

Procedure:

-

Acclimatize mice to the testing room for at least 30-60 minutes.

-

Place the mouse in the center of the maze, facing an open arm.

-

Record the session with a video camera for later analysis.

-

Clean the maze with 10% isopropyl alcohol or 70% ethanol between trials.[11]

-

-

Parameters Measured:

-

Time spent in the open arms vs. closed arms.

-

Number of entries into the open arms vs. closed arms.

-

Anxiolytic-like effects are indicated by an increase in the time spent and entries into the open arms.

-

Motor Coordination (Rotarod Test)

This test assesses balance and motor coordination.

-

Apparatus: A rotating rod apparatus with adjustable speed.

-

Procedure:

-

Acclimatize mice to the testing room.

-

Place the mice on the stationary rod for a brief period of habituation.

-

Start the rotation at a low constant speed (e.g., 4 rpm) and then gradually accelerate to a higher speed (e.g., 40 rpm) over a set time (e.g., 300 seconds).[12][13]

-

Record the latency to fall from the rod.

-

Typically, mice are given 3 trials with an inter-trial interval of at least 15 minutes.[12]

-

-

Parameters Measured:

-

Latency to fall (in seconds).

-

The speed of the rod at the time of falling.

-

Toxicological Assessment

Acute Toxicity (LD50)

The median lethal dose (LD50) is a measure of acute toxicity.

| Administration Route | LD50 in Mice |

| Oral | 100 mg/kg[1][14] |

| Subcutaneous | 100 mg/kg |

Genotoxicity (In Vivo Micronucleus Assay)

This assay is used to detect chromosomal damage. Arecoline has been shown to induce micronucleus formation.[3][15][16]

-

Procedure:

-

Administer this compound to mice, typically via IP injection or oral gavage.

-

A positive control (e.g., cyclophosphamide) and a vehicle control group should be included.[15]

-

Sacrifice the animals at appropriate time points after treatment (e.g., 24 and 48 hours).[15]

-

Collect bone marrow from the femur and prepare slides.

-

Stain the slides (e.g., with Giemsa stain).

-

Under a microscope, score the number of micronucleated polychromatic erythrocytes (MN-PCEs) in a population of PCEs (e.g., at least 4000 PCEs per animal).[15]

-

-

Endpoint: A significant increase in the frequency of MN-PCEs in treated animals compared to controls indicates genotoxic potential.

Signaling Pathway

Arecoline primarily acts on the muscarinic acetylcholine receptors, which are G-protein coupled receptors. The following diagram illustrates a simplified signaling pathway upon receptor activation.

Caption: Simplified signaling pathway of arecoline via muscarinic acetylcholine receptors.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Effects of arecoline on phase I and phase II drug metabolizing system enzymes, sulfhydryl content and lipid peroxidation in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arecoline - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Research on the Anti-Fatigue Effects and Mechanisms of Arecoline in Sleep-Deprived Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of this compound Toxicity after a 14-Day Repeated Oral Administration in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Action of arecoline on the levels of acetylcholine, norepinephrine and dopamine in the mouse central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Arecoline attenuates memory impairment and demyelination in a cuprizone-induced mouse model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]

- 10. mmpc.org [mmpc.org]

- 11. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]

- 12. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 13. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 14. tandfonline.com [tandfonline.com]

- 15. nucro-technics.com [nucro-technics.com]

- 16. In vivo micronucleus assay in mouse bone marrow and peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Arecoline Hydrobromide in Rodent Models of Cognitive Function

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function, memory loss, and behavioral changes. One of the key pathological hallmarks of AD is the degeneration of cholinergic neurons in the basal forebrain, leading to a significant reduction in the neurotransmitter acetylcholine (ACh) in the cerebral cortex and hippocampus. This "cholinergic hypothesis" has been a cornerstone of AD research and has led to the development of cholinomimetic therapies.

Arecoline hydrobromide is a salt of arecoline, a natural alkaloid found in the areca nut. It acts as a non-selective agonist at both muscarinic and nicotinic acetylcholine receptors, with a notable affinity for the M1 muscarinic receptor subtype.[1][2] The M1 receptor is highly expressed in the hippocampus and cerebral cortex, regions critical for learning and memory. Stimulation of M1 receptors is known to play a significant role in memory consolidation.[1][3]

It is important to note that this compound is not typically used to induce a primary model of Alzheimer's disease in rodents. Instead, its role in AD research is primarily as a pharmacological tool to:

-

Probe the function of the cholinergic system in learning and memory.